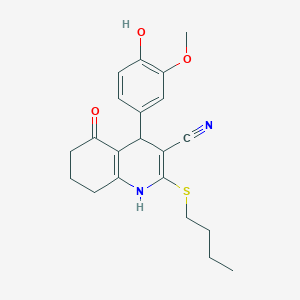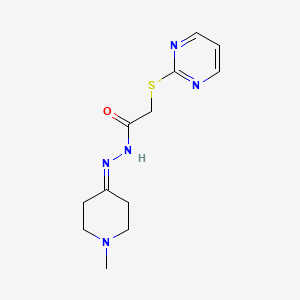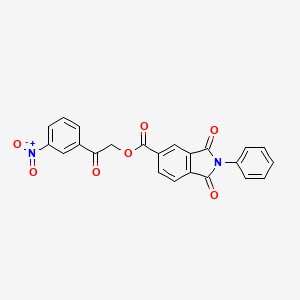
2-(Butylsulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(丁基硫代)-4-(4-羟基-3-甲氧基苯基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-腈是一种复杂的有机化合物 ,在医药化学和材料科学等领域具有潜在的应用。该化合物具有喹啉核心,以其生物活性而闻名,并且具有可以参与多种化学反应的功能基团。
准备方法
合成路线和反应条件
2-(丁基硫代)-4-(4-羟基-3-甲氧基苯基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-腈的合成通常涉及多步有机反应。一种常见的方法是,在乙酸铵存在下,将4-羟基-3-甲氧基苯甲醛与乙酰乙酸乙酯缩合,形成中间体4-(4-羟基-3-甲氧基苯基)-3-丁烯-2-酮。然后,该中间体在碱性条件下与丁硫醇和丙二腈进行环化反应,生成目标化合物。
工业生产方法
该化合物的工业生产可能涉及优化反应条件以最大限度地提高产率和纯度。这可能包括使用连续流动反应器更好地控制反应参数,以及采用重结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 芳环上的羟基可以用高锰酸钾或三氧化铬等氧化剂氧化为醌衍生物。
还原: 喹啉环中的羰基可以用硼氢化钠或氢化铝锂等还原剂还原为羟基。
取代: 芳环上的甲氧基可以进行亲核取代反应,其中它被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾、三氧化铬或过氧化氢。
还原: 在无水溶剂中使用硼氢化钠或氢化铝锂。
取代: 在氢化钠或碳酸钾等碱存在下使用胺或硫醇等亲核试剂。
主要产物
氧化: 醌衍生物。
还原: 羟基喹啉衍生物。
取代: 氨基或硫醇取代的喹啉衍生物。
科学研究应用
化学
在化学中,该化合物可以用作合成更复杂分子的构建块。其官能团允许进一步的化学修饰,使其成为有机合成中通用的中间体。
生物学
在生物学研究中,该化合物的衍生物可能表现出有趣的药理特性,例如抗菌、抗病毒或抗癌活性。研究可以集中在修饰喹啉核心以增强这些特性。
医药
在药物化学中,该化合物可以作为开发新药的先导化合物。其结构特征让人想起已知的药效团,使其成为针对各种疾病的药物发现计划的候选药物。
工业
在工业领域,由于其独特的化学特性,该化合物可用于开发新型材料,例如聚合物或染料。
作用机制
2-(丁基硫代)-4-(4-羟基-3-甲氧基苯基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-腈的作用机制取决于其具体的应用。在生物学背景下,它可能与酶或受体等分子靶标相互作用,调节其活性。喹啉核心可以与 DNA 嵌入,影响基因表达,或抑制参与关键代谢途径的酶。
相似化合物的比较
类似化合物
喹啉: 具有已知抗菌特性的更简单的结构。
氯喹: 具有喹啉核心的抗疟疾药物。
奎宁: 另一种具有类似结构的抗疟疾药物。
独特性
2-(丁基硫代)-4-(4-羟基-3-甲氧基苯基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-腈的独特之处在于其官能团的组合,这些官能团提供了独特的一组化学反应性和潜在的生物活性。特别是丁基硫代基团,与其他喹啉衍生物相比,可能赋予独特的药代动力学特性,例如改善的溶解度或膜渗透性。
这种化合物的多功能性和潜力使其成为各种科学领域进一步研究和开发的宝贵课题。
属性
分子式 |
C21H24N2O3S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
2-butylsulfanyl-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C21H24N2O3S/c1-3-4-10-27-21-14(12-22)19(13-8-9-16(24)18(11-13)26-2)20-15(23-21)6-5-7-17(20)25/h8-9,11,19,23-24H,3-7,10H2,1-2H3 |
InChI 键 |
XGSLVADBKLYZSL-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)O)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B11619591.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619597.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619604.png)
![Methyl 3-[(2-phenylquinazolin-4-yl)amino]benzoate](/img/structure/B11619612.png)
![6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11619616.png)
![(2Z)-2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11619620.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11619637.png)
![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11619641.png)



![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619662.png)

![N-[3-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B11619673.png)
